5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Overview
Description
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated the synthesis and characterization of complexes derived from related ligands showing significant anti-cancer activity. For example, gold (III) and nickel (II) complexes with tetrazole-triazole compounds, which are structurally related to the query compound, have been synthesized and shown to exhibit cytotoxic effects against breast cancer cell lines. This suggests potential applications in developing new cancer therapies (Ghani & Alabdali, 2022).
Antiulcer Activity
Compounds with a similar structural motif have been synthesized and evaluated for their antiulcer activity. The modification of these compounds, particularly through methoxy substitution, has been found to enhance their antiulcer potential, indicating their use in designing new treatments for ulcerative conditions (Subudhi, Panda, & Bhatta, 2009).
Aromatic Transformation
Studies on the aromatic transformation of dihydropyridines into pyridines under specific conditions have revealed insights into the synthesis and reactivity of these compounds. Such transformations underscore the versatility of pyridine derivatives in organic synthesis, providing pathways for creating novel compounds with varied biological activities (Nedolya et al., 2015).
Chemiluminescence
The study of sulfanyl-substituted bicyclic dioxetanes has revealed base-induced chemiluminescence properties. These findings could have implications for the development of novel chemiluminescent materials for sensors and imaging applications, highlighting the potential utility of sulfanyl-substituted pyridine derivatives in material science (Watanabe et al., 2010).
Fluorescent Sensors
A water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+ has been developed, indicating the utility of pyridine derivatives in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, biological research, and medical diagnostics (Hagimori et al., 2011).
Properties
IUPAC Name |
5-(3-methoxyphenyl)sulfanylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-3-2-4-10(7-9)16-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQKPHNTPUHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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